VU0424465, chemically known as 5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide, is a potent and selective allosteric agonist of the metabotropic glutamate receptor subtype 5 (mGlu5). [, , , , ] Unlike orthosteric agonists that bind to the glutamate binding site, VU0424465 binds to an allosteric site on the mGlu5 receptor, modulating its activity. [, , , , ] This compound is a valuable pharmacological tool for investigating mGlu5 receptor function and its role in various neurological processes. [, , , , ]
VU0424465 is a novel positive allosteric modulator that specifically targets the metabotropic glutamate receptor 5. This compound has garnered attention due to its potential therapeutic applications in neurological disorders, particularly those related to glutamate dysregulation, such as schizophrenia and anxiety. VU0424465 enhances the receptor's response to its natural ligand, glutamate, thereby modulating synaptic transmission and neuronal excitability.
VU0424465 was developed as part of a series of compounds aimed at understanding and manipulating metabotropic glutamate receptor 5 signaling pathways. Its classification falls under the category of allosteric modulators, which differ from orthosteric agonists by binding to sites distinct from the active site of the receptor, thereby altering its activity indirectly without competing with the endogenous ligand.
The synthesis of VU0424465 involves several chemical reactions that create a compound with specific structural features conducive to its function as a positive allosteric modulator. The synthetic pathway typically includes:
VU0424465 has a complex molecular structure characterized by specific functional groups that contribute to its binding affinity and efficacy at the metabotropic glutamate receptor 5. The molecular formula is typically represented as , indicating a substantial organic framework with nitrogen and oxygen functionalities.
Crystallographic studies have provided insights into its three-dimensional conformation, revealing how it fits into the allosteric site of the receptor .
The chemical reactivity of VU0424465 is primarily influenced by its functional groups, which may participate in various chemical reactions such as:
These reactions are crucial for understanding the compound's stability and reactivity in biological systems .
VU0424465 functions as a positive allosteric modulator by binding to an allosteric site on the metabotropic glutamate receptor 5. This binding enhances the receptor's response to glutamate, leading to increased intracellular signaling pathways such as:
Studies have shown that VU0424465 can significantly enhance glutamate-induced calcium release in cellular assays, demonstrating its efficacy as a modulator .
VU0424465 exhibits several physical and chemical properties relevant for its function:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm these properties .
VU0424465 has significant potential applications in neuroscience research and pharmacology:
Ongoing research aims to further elucidate its pharmacological profile and therapeutic potential .
VU0424465 is classified as a potent dual-action mGlu5 PAM-agonist, exhibiting both positive allosteric modulation and direct agonist activity. This dual pharmacology distinguishes it from pure PAMs and has significant implications for its functional profile:
Allosteric Potentiation: VU0424465 enhances glutamate-induced mGlu5 signaling with exceptional potency (EC₅₀ = 1.5 ± 0.8 nM for calcium mobilization) [1] [3]. It increases the maximum response to glutamate by approximately 30%, indicating cooperative interaction with orthosteric binding [3].
Intrinsic Agonist Activity: In the absence of glutamate, VU0424465 directly activates mGlu5 (EC₅₀ = 171 ± 15 nM), achieving 65% of glutamate’s maximal efficacy in calcium mobilization assays [1] [3]. This agonist activity is observed in both recombinant systems (HEK293 cells) and native neuronal environments (cortical neurons) [2].
Binding Affinity: VU0424465 binds the MPEP allosteric site with high affinity (Kᵢ = 11.8 nM), confirming its engagement with the transmembrane domain of mGlu5 [1] [7].
Signaling Bias: The compound exhibits marked signaling bias across mGlu5 pathways:
Table 1: Pharmacological Profile of VU0424465
Parameter | Value | Assay System | Reference |
---|---|---|---|
PAM EC₅₀ (iCa²⁺) | 1.5 ± 0.8 nM | HEK293A-mGlu5-low cells | [1] |
Agonist EC₅₀ (iCa²⁺) | 171 ± 15 nM | HEK293A-mGlu5-low cells | [1] |
Binding affinity (Kᵢ) | 11.8 nM | MPEP site competition | [1] |
Glutamate max. enhancement | +30% | Calcium mobilization | [3] |
ERK1/2 phosphorylation | Agonist activity confirmed | Rat cortical neurons | [1] |
VU0424465 possesses distinct structural features that underpin its pharmacological activity and receptor engagement:
Stereochemistry: Features an (R)-configured chiral center at the 2-hydroxy-1,2-dimethylpropylamide side chain, critical for target engagement [3] [7].
Key Functional Groups:
Hydroxyisopropyl Group: The tertiary alcohol in the amide side chain forms hydrogen bonds with transmembrane helix 7 (Asn735) and contributes to PAM efficacy [8].
Physicochemical Properties:
Table 2: Structural and Physicochemical Properties
Property | Value/Descriptor | Significance |
---|---|---|
Molecular formula | C₁₉H₁₉FN₂O₂ | Defines elemental composition |
Molecular weight | 326.36 g/mol | Within optimal range for CNS penetration |
Chiral centers | 1 (R-configuration) | Critical for receptor selectivity |
Alkyne spacer | Ethynyl (–C≡C–) | Enforces linear geometry |
XLogP | 3.65 | Moderate lipophilicity |
TPSA | 62.22 Ų | Moderate membrane permeability |
VU0424465 emerged during a transformative period in mGlu5 pharmacology, where the functional nuances of PAMs became apparent:
Early mGlu5 PAMs: Initial candidates like DFB and CPPHA exhibited pure PAM activity but limited brain penetration or pharmacokinetic properties. They were crucial in validating mGlu5 as a target for schizophrenia and cognitive disorders but revealed challenges in achieving in vivo efficacy [2] [4].
Agonist-PAM Hybrid Paradigm: VU0424465 was developed alongside structural analogs (e.g., VU0361747) to explore the impact of intrinsic agonist activity. It demonstrated that:
This intrinsic activity correlates with adverse effects (seizures) in vivo, highlighting a key liability of agonist-PAMs [2] [6].
Receptor Expression-Dependent Activity: Studies using mGlu5 cell lines with varying expression levels revealed that VU0424465’s agonist activity is prominent even at physiological receptor densities. This contrasted with earlier PAMs (e.g., VU0361747), which showed glutamate-dependent activity [2].
Structural Optimization Milestone: The discovery of VU0424465 informed the design of "pure" PAMs (e.g., VU0409551) optimized to eliminate agonist activity. This optimization yielded compounds with robust in vivo efficacy and reduced seizure risk, illustrating a structure-activity relationship (SAR) "switch" controlling agonist activity [2] [6].
Cryo-EM Structural Insights: Recent structures of mGlu5 bound to VU0424465 (2025) elucidated how distinct PAM chemotypes stabilize unique active conformations:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1